molecular formula C6H14ClNO2S B6198567 3-(2-methanesulfonylethyl)azetidine hydrochloride CAS No. 2680542-64-5

3-(2-methanesulfonylethyl)azetidine hydrochloride

Cat. No.: B6198567
CAS No.: 2680542-64-5
M. Wt: 199.7
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methanesulfonylethyl)azetidine hydrochloride typically involves the reaction of azetidine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Mechanism of Action

The mechanism of action of 3-(2-methanesulfonylethyl)azetidine hydrochloride involves its ability to undergo ring-opening and substitution reactions. The methanesulfonyl group acts as a leaving group, facilitating these reactions. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it more reactive compared to other less strained heterocycles .

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Aziridines are three-membered nitrogen-containing heterocycles that also exhibit significant ring strain and reactivity.

    Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with less ring strain compared to azetidines.

Uniqueness

3-(2-Methanesulfonylethyl)azetidine hydrochloride is unique due to its combination of ring strain and the presence of a good leaving group (methanesulfonyl), which imparts high reactivity and versatility in chemical synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-methanesulfonylethyl)azetidine hydrochloride involves the reaction of 2-methanesulfonyl ethylamine with azetidin-3-one in the presence of hydrochloric acid.", "Starting Materials": [ "2-methanesulfonyl ethylamine", "azetidin-3-one", "hydrochloric acid" ], "Reaction": [ "To a solution of 2-methanesulfonyl ethylamine in dichloromethane, add azetidin-3-one and hydrochloric acid.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with dichloromethane and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.", "Purify the product by recrystallization from ethanol to obtain 3-(2-methanesulfonylethyl)azetidine hydrochloride." ] }

CAS No.

2680542-64-5

Molecular Formula

C6H14ClNO2S

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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